(3-azidopropyl)dimethylamine
Description
Properties
CAS No. |
692721-74-7 |
|---|---|
Molecular Formula |
C5H12N4 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the azide ion displaces the chloride group on the propyl chain. Key parameters include:
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Solvent : DMF is preferred due to its high polarity and ability to solubilize both reactants.
-
Reaction Time : 12–24 hours for complete conversion.
Post-reaction, the product is isolated by evaporating the solvent under reduced pressure. The resulting crude this compound is then converted to its hydrochloride salt using hydrochloric acid (HCl) to enhance stability and facilitate purification.
Table 1: Standard Laboratory-Scale Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Precursor | (3-Chloropropyl)dimethylamine |
| Reagent | Sodium azide (NaN₃) |
| Solvent | DMF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Workup | Solvent evaporation, HCl treatment |
| Yield | 70–85% (crude) |
Optimization of Azide Formation
Solvent Selection
While DMF is widely used, alternative solvents like dimethyl sulfoxide (DMSO) or water-ethanol mixtures have been explored. DMSO increases reaction rates but complicates purification due to its high boiling point. Ethanol-water systems (1:1 v/v) offer environmental benefits but require longer reaction times (48–72 hours).
Catalytic Enhancements
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in biphasic systems. This modification boosts yields to 85–90% while reducing reaction times to 8–12 hours.
Industrial-Scale Production
Industrial synthesis mirrors laboratory methods but incorporates scalable technologies:
-
Continuous Flow Reactors : Enhance heat transfer and reduce hazardous intermediate accumulation.
-
In-Line Purification : Chromatography or crystallization systems integrated into production lines ensure high purity (>98%).
-
Quality Control : Rigorous testing via NMR, HPLC, and mass spectrometry validates batch consistency.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Manual crystallization | Automated chromatography |
| Yield | 70–85% | 88–93% |
| Purity | 95–97% | >98% |
Alternative Synthetic Routes
Reductive Amination
An alternative approach involves reductive amination of 3-azidopropionaldehyde with dimethylamine. This method uses sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol. While this route avoids halogenated precursors, it suffers from lower yields (50–60%) and higher costs.
Mitsunobu Reaction
The Mitsunobu reaction between 3-azido-1-propanol and dimethylamine employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. Though effective, this method generates stoichiometric phosphine oxide waste, complicating purification.
Purification and Characterization
Crystallization
The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether mixtures. This step removes unreacted starting materials and sodium chloride byproducts.
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide, dimethylformamide.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Cycloaddition: Copper(I) catalysts, solvents like ethanol or water.
Major Products Formed
Substitution: Various substituted amines.
Reduction: (3-Aminopropyl)dimethylamine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(3-Azidopropyl)dimethylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and dendrimers.
Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.
Photodynamic Therapy: Used in the synthesis of photosensitizers for cancer treatment.
Mechanism of Action
The mechanism of action of (3-azidopropyl)dimethylamine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications .
Comparison with Similar Compounds
3-Dimethylaminopropylamine (DMAPA)
Structure: DMAPA (C₅H₁₄N₂) lacks the azide group, featuring a primary amine (-NH₂) instead. Thermal Stability: While direct thermal data for DMAPA is unavailable in the provided evidence, its handling guidelines suggest lower thermal sensitivity compared to (3-azidopropyl)dimethylamine, as it lacks the explosive azide moiety. Reactivity: DMAPA’s primary amine participates in amidation and alkylation reactions, making it a key precursor in surfactants, epoxy curing agents, and polyurethane catalysts . Safety: Both compounds require strict storage away from oxidizers and acids.
Diisopropylamine
Structure: A branched tertiary amine (C₆H₁₅N) with two isopropyl groups. Reactivity: Less nucleophilic than this compound due to steric hindrance. Used in rubber chemicals and pharmaceuticals. Safety: Corrosive to metals (e.g., aluminum, copper) but lacks azide-specific hazards .
[o-((Trimethylsilyl)methyl)benzyl]dimethylamine
Structure: Aromatic dimethylamine derivative with a trimethylsilyl group.
Reactivity: The silyl group enhances hydrophobicity and stabilizes carbocations, enabling use in silicon-based polymer synthesis. Unlike this compound, it lacks click chemistry utility .
Comparative Data Tables
Table 1: Thermal Decomposition Properties
| Compound | Decomposition Temp (°C) | Atmosphere | Key Decomposition Products |
|---|---|---|---|
| This compound | 348–365 | He | Dimethylamine, H₂O, m/z=58, 59 |
| This compound | 348–365 | Synthetic Air | Oxidized dimethylamine, H₂O |
| DMAPA | Not reported | — | — |
| Diisopropylamine | >400 | — | Propene, NH₃ |
Q & A
Q. What are the established synthetic routes for (3-azidopropyl)dimethylamine, and how do yields compare across methods?
Synthesis of this compound can be achieved via catalytic reduction of azidopropyl intermediates or nucleophilic substitution. For example, azide introduction via NaN₃ substitution on halogenated precursors (e.g., 3-chloropropyl derivatives) is a common approach, yielding ~66% conversion under optimized conditions (80°C, 6h) . Catalytic hydrogenation of azido groups in related compounds has also been reported to afford amines in good yields, though substrate-specific steric or electronic effects may influence efficiency . Comparative studies suggest that solvent choice (e.g., aqueous vs. organic phases) and catalyst selection (e.g., Pd/C vs. Raney Ni) critically impact reaction rates and purity.
Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm amine and azide moieties; dimethylamine protons appear as singlets near δ 2.1–2.3 ppm, while azide signals are absent in NMR but detectable via IR.
- FT-IR : The azide stretch (~2100 cm⁻¹) is a definitive marker.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular ions and rule out byproducts.
For intermediates like 3-chloropropyl precursors, halogen-specific techniques (e.g., XPS) may supplement analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Azide Stability : Avoid exposure to heavy metals, strong acids, or high heat to prevent explosive decomposition .
- Ventilation : Use fume hoods for all reactions due to volatile dimethylamine byproducts.
- PPE : Nitrile gloves and safety goggles are mandatory; avoid metal spatulas during weighing .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to minimize azide degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during azide introduction?
A central composite design study on analogous azide syntheses identified temperature (80–100°C) and reaction time (4–10h) as critical variables. For example, optimizing NaN₃ substitution with 3-chloropropylamine at 80°C for 6h achieved 66% yield, while prolonged heating (>8h) increased hydrolysis byproducts . Kinetic monitoring via in situ IR or Raman spectroscopy is recommended to track azide formation and terminate reactions at peak conversion .
Q. What strategies address instability issues in azidopropylamine derivatives during storage or analysis?
Instability in azide-containing compounds (e.g., discoloration or decomposition) is often linked to trace metal contamination or light exposure. Mitigation strategies include:
Q. How does this compound perform in click chemistry applications compared to other azide precursors?
In bioconjugation, this compound’s tertiary amine group enhances solubility in aqueous-organic hybrid systems (e.g., DMSO/H₂O), improving reaction kinetics with alkynes. A study on N-(3-azidopropyl)biotinamide demonstrated >90% click efficiency with bicyclo[6.1.0]non-4-yne (BCN) derivatives under physiological conditions, outperforming linear alkyl azides in sterically crowded environments . Comparative kinetic assays (e.g., HPLC monitoring of triazole formation) are advised to validate performance in specific systems.
Q. What computational methods support mechanistic studies of this compound in catalytic reactions?
Density Functional Theory (DFT) simulations can model transition states in azide reduction or click reactions. For example, Mulliken charge analysis on analogous Ru@cellulose catalysts revealed electron-deficient azide groups facilitate nucleophilic attack during hydrogenation . Pairing DFT with experimental kinetics (e.g., Arrhenius plots) enables identification of rate-limiting steps and catalyst design .
Q. How can contradictions in literature data on azide reactivity be resolved?
Discrepancies in reported yields or stability may arise from unaccounted variables (e.g., trace O₂ or humidity). A systematic approach includes:
- Reproducibility Trials : Replicate experiments under strictly controlled atmospheres (e.g., glovebox conditions).
- Advanced Analytics : Use LC-MS/MS to detect low-abundance degradation products not visible in routine GC/NMR .
- Meta-Analysis : Cross-reference datasets with structurally similar azides (e.g., 3-azidopropyl biotin derivatives) to identify trends .
Methodological Recommendations
- Synthetic Optimization : Employ Design of Experiments (DoE) to map parameter interactions and identify robust conditions .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC-MS checks to predict shelf life .
- Safety Validation : Perform DSC/TGA analysis to assess thermal hazards and define safe operating ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
